molecular formula C16H15BrN2O B12006614 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- CAS No. 62871-33-4

1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)-

Cat. No.: B12006614
CAS No.: 62871-33-4
M. Wt: 331.21 g/mol
InChI Key: BJVBVNBQRNCCNH-UHFFFAOYSA-N
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Description

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole typically involves the following steps:

    Bromination: The starting material, 2-propoxy-phenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclization: The brominated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered chemical properties.

Scientific Research Applications

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole stands out due to its unique combination of a benzimidazole core with a bromine atom and a propoxy group

Properties

CAS No.

62871-33-4

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-(5-bromo-2-propoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H15BrN2O/c1-2-9-20-15-8-7-11(17)10-12(15)16-18-13-5-3-4-6-14(13)19-16/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

BJVBVNBQRNCCNH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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